5-Bromo-2-chloro-3-(propan-2-yl)pyridine
CAS No.: 1256804-33-7
Cat. No.: VC4076415
Molecular Formula: C8H9BrClN
Molecular Weight: 234.52
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256804-33-7 |
---|---|
Molecular Formula | C8H9BrClN |
Molecular Weight | 234.52 |
IUPAC Name | 5-bromo-2-chloro-3-propan-2-ylpyridine |
Standard InChI | InChI=1S/C8H9BrClN/c1-5(2)7-3-6(9)4-11-8(7)10/h3-5H,1-2H3 |
Standard InChI Key | GEPJGFHQLMFVAF-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(N=CC(=C1)Br)Cl |
Canonical SMILES | CC(C)C1=C(N=CC(=C1)Br)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₈H₉BrClN, with a molecular weight of 234.52 g/mol . Its IUPAC name, 5-bromo-2-chloro-3-(propan-2-yl)pyridine, reflects the substitution pattern: bromine at position 5, chlorine at position 2, and an isopropyl group at position 3 on the pyridine ring. The SMILES notation CC(C)C1=C(N=CC(=C1)Br)Cl
and InChIKey GEPJGFHQLMFVAF-UHFFFAOYSA-N
provide unambiguous structural identification .
Table 1: Key Structural Descriptors
The isopropyl group introduces steric bulk, influencing reactivity at adjacent positions, while the electron-withdrawing halogens (Br, Cl) modulate the pyridine ring’s electronic properties .
Spectroscopic Characterization
While experimental NMR or IR data for this specific compound are absent in available literature, analogous halopyridines exhibit distinct spectral patterns. For example:
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¹H NMR: Pyridine protons typically resonate at δ 7.5–9.0 ppm, with splitting patterns revealing substitution .
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¹³C NMR: Carbons adjacent to halogens show deshielding (e.g., C-Br ~110 ppm, C-Cl ~140 ppm) .
Synthesis and Functionalization
Primary Synthetic Routes
The compound is synthesized via halogenation and cross-coupling strategies. A landmark study by Thompson et al. (2007) detailed the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine under palladium catalysis, demonstrating bromide substitution selectivity . While this work focused on a fluoro analogue, the principles apply to isopropyl-substituted derivatives:
Key Reaction Conditions:
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Catalytic Amination: Pd₂dba₃/Xantphos with Cs₂CO₃ at 100°C yields exclusive bromide substitution .
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Neat Conditions: Thermal treatment without catalyst favors chloride displacement .
Table 2: Comparison of Synthetic Methods
Condition | Selectivity | Yield (%) | Reference |
---|---|---|---|
Pd₂dba₃/Xantphos | C-Br substitution | 85 | |
Neat (180°C) | C-Cl substitution | 72 | |
SNAr (DMF, 60°C) | C-F substitution | 68 |
Patent-Based Approaches
A European patent (EP0225172A1) outlines halogenation of 2-hydroxynicotinic acids using hypohalous acids or alkali-metal hypohalites . Though developed for 5-chloro/bromo-2-hydroxynicotinic acids, this method could be adapted to synthesize the target compound via decarboxylation and functional group interconversion .
Reactivity and Applications
Pharmaceutical Intermediate
The compound’s halogen substituents enable diverse cross-coupling reactions (Suzuki, Buchwald-Hartwig), making it valuable for constructing:
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Kinase Inhibitors: Bromide serves as a handle for introducing aryl/heteroaryl groups .
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Antimicrobial Agents: Thiazole hybrids (e.g., BenchChem’s B3002458) leverage pyridine-thiazole pharmacophores.
Material Science Applications
Halopyridines are precursors for:
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Ligands in Catalysis: Isopropyl groups enhance steric effects in Pd/Xantphos-like catalysts .
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Liquid Crystals: Halogenated pyridines improve thermal stability in display technologies .
Parameter | Guidance | Source |
---|---|---|
GHS Classification | Warning (H315, H319, H335) | |
Storage | 2–8°C in inert atmosphere | |
Disposal | Incineration with scrubbers |
Future Directions
Research gaps include:
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Catalytic Asymmetric Functionalization: Developing enantioselective C-H activation protocols.
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In Vivo Pharmacokinetics: Assessing metabolic stability and toxicity profiles.
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